Product packaging for methyl (Z)-3-hexenoate(Cat. No.:CAS No. 13894-62-7)

methyl (Z)-3-hexenoate

Cat. No.: B083825
CAS No.: 13894-62-7
M. Wt: 128.17 g/mol
InChI Key: XEAIHUDTEINXFG-PLNGDYQASA-N
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Description

Methyl (Z)-3-hexenoate (CAS 13894-62-7) is a flavor and fragrance ester valued in research for its distinct fruity and floral organoleptic properties . Its primary application lies in the study and development of flavors and fragrances, where it is used as a reference standard and a key ingredient in synthetic formulations . The compound has been evaluated by international bodies, with the Joint FAO/WHO Expert Committee on Food Additives (JECFA) assigning it FEMA Number 4164 and concluding no safety concerns at current levels of intake when used as a flavouring agent . From a chemical research perspective, this compound is an unsaturated fatty acid methyl ester that can be produced via catalytic hydroesterification processes, serving as a model compound in catalysis and synthetic chemistry studies . Its physical properties include a density of approximately 0.907-0.924 g/cm³ and a boiling point of 145.8°C at 760 mmHg . The compound is a clear liquid with a flash point near 55.7°C and is slightly soluble in water . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this chemical with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B083825 methyl (Z)-3-hexenoate CAS No. 13894-62-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (Z)-hex-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h4-5H,3,6H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAIHUDTEINXFG-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893694
Record name Methyl 3-hexenoate, (3Z)-
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Fruity, floral aroma
Record name Methyl (Z)-3-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1613/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

168.00 to 169.00 °C. @ 760.00 mm Hg
Record name Methyl (Z)-3-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031504
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in fats and non-polar solvents; slightly soluble in water, Soluble (in ethanol)
Record name Methyl (Z)-3-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1613/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.916-0.923
Record name Methyl (Z)-3-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1613/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13894-62-7, 2396-78-3
Record name Methyl (Z)-3-hexenoate
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URL https://commonchemistry.cas.org/detail?cas_rn=13894-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hexenoate, (3Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hexenoate, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hexenoic acid, methyl ester, (3Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-HEXENOATE, (3Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3737693N1Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Methyl (Z)-3-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031504
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Chemical Reactivity, Reaction Mechanisms, and Environmental Degradation Pathways of Methyl Z 3 Hexenoate

Oxidative Decomposition Chemistry

The combustion of methyl (Z)-3-hexenoate, a representative unsaturated methyl ester, is of significant interest for its role as a surrogate for biodiesel fuels. Understanding its oxidative decomposition provides crucial insights into the broader performance and emission characteristics of these alternative fuels.

Combustion and Autoignition Characteristics of Methyl Hexenoates

The presence of a carbon-carbon double bond in methyl hexenoates significantly influences their combustion and autoignition behavior, particularly when compared to their saturated counterparts like methyl hexanoate (B1226103). thegoodscentscompany.com Studies on the autoignition of blends containing methyl 3-hexenoate (m3h) in a motored engine have shown that the degree of unsaturation is a key factor in reactivity. researchgate.net For instance, at low temperatures, methyl-3-hexenoate exhibits lower reactivity than methyl hexanoate due to the presence of the C=C double bond. thegoodscentscompany.com This is because the hydrogen atoms on the carbon atoms adjacent to the double bond (allylic hydrogens) are more easily abstracted, forming resonance-stabilized radicals that are less reactive and thus inhibit low-temperature reaction pathways. thegoodscentscompany.com

However, the influence of the double bond's position is also critical. The ignition delay times of unsaturated esters are affected by both saturation and the location of the C=C double bond. thegoodscentscompany.com Detailed kinetic modeling reveals that these differences in reactivity are directly linked to the unique fuel destruction pathways dictated by the specific molecular structures of the isomers. thegoodscentscompany.com While unsaturated esters generally show lower reactivity at low temperatures, they are still considered important components of biodiesel and their combustion characteristics are essential for developing accurate kinetic models. thegoodscentscompany.com

Detailed Kinetic Modeling and Reaction Pathway Analysis in Combustion Systems

Detailed kinetic models are indispensable tools for elucidating the complex reaction networks that govern the combustion of methyl hexenoates. These models, often comprising hundreds of species and thousands of reactions, are validated against experimental data from various setups like jet-stirred reactors, shock tubes, and premixed flames. thegoodscentscompany.comresearchgate.netnih.gov

For methyl-3-hexenoate, kinetic modeling and reaction pathway analysis show that the main decomposition pathways are initiated by H-atom abstraction and radical addition to the double bond. thegoodscentscompany.comresearchgate.net At lower temperatures (below 900-1200 K), addition reactions of H and OH radicals to the C=C double bond are dominant. researchgate.net Above these temperatures, H-atom abstraction becomes the more prevalent fuel consumption pathway. researchgate.net The abstraction of allylic hydrogens leads to the formation of non-propagating allyl-type radicals, which contributes to the observed inhibition effect at lower temperatures. thegoodscentscompany.com

Kinetic models for the saturated analogue, methyl hexanoate, show strong similarities to the oxidation of n-alkanes, exhibiting three distinct oxidation regimes: a cool flame region, a negative temperature coefficient (NTC) region, and a high-temperature oxidation region. researchgate.netnih.gov The main reaction pathways involve the formation and decomposition of hydroperoxyalkyl radicals. oxidationtech.comacs.org Updated kinetic mechanisms for methyl-3-hexenoate build upon these models by incorporating reactions specific to the unsaturated structure, which allows for satisfactory agreement between simulations and experimental data on speciation and ignition delay times. thegoodscentscompany.com

Investigation of Extreme Low-Temperature Chemistry (ELTC) Initiation Mechanisms

Recent investigations into the oxidation of methyl esters have unveiled an additional reactivity regime at temperatures below the traditional low-temperature chemistry (LTC) range, termed extreme low-temperature chemistry (ELTC). nih.govosti.gov This phenomenon has been notably studied in the context of ozone-assisted combustion.

The addition of ozone to methyl hexanoate oxidation systems has been shown to significantly enhance reactivity, particularly in the NTC regime and at temperatures near 500 K, where the ELTC regime is observed. oxidationtech.comnih.govosti.gov Experimental and theoretical evidence suggests that this ELTC is initiated by the thermal decomposition of ozone (O₃), which produces atomic oxygen (O). nih.govosti.gov These highly reactive oxygen atoms can then abstract hydrogen atoms from the methyl hexanoate molecule, initiating the oxidation chain. nih.govosti.gov

Theoretical calculations indicate that the rate constants for this O-atom-initiated abstraction increase significantly with the size of the methyl ester, suggesting that ELTC may be more important for larger esters found in biodiesel. osti.gov Similar to LTC, the chemistry within the ELTC regime appears to be dominated by hydroperoxide chemistry. osti.gov While this research has primarily focused on the saturated methyl hexanoate, the foundational mechanisms are relevant for understanding how ozone could influence the very early stages of oxidation in unsaturated esters like this compound, especially in advanced combustion concepts that might utilize ozone seeding. oxidationtech.comosti.gov

Atmospheric Chemical Transformations and Fate

As a biogenic volatile organic compound (BVOC), this compound is emitted by plants and undergoes chemical transformations in the atmosphere that determine its lifetime and impact on air quality. youtube.comorganic-chemistry.org These transformations are primarily driven by reactions with atmospheric oxidants. nih.gov

Ozonolysis Mechanisms: Primary Ozonide Formation and Criegee Biradical Pathways

The reaction with ozone (O₃) is a significant atmospheric degradation pathway for this compound due to its carbon-carbon double bond. youtube.comnih.gov The ozonolysis mechanism, first proposed by Rudolf Criegee, proceeds through several key steps. researchgate.netwhiterose.ac.uk

The process begins with a 1,3-dipolar cycloaddition of ozone to the C=C double bond, forming an unstable intermediate known as a primary ozonide or molozonide (a 1,2,3-trioxolane). youtube.comresearchgate.netwhiterose.ac.uk This primary ozonide rapidly decomposes via a retro-1,3-dipolar cycloaddition, cleaving the carbon-carbon bond and yielding two fragments: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI) or Criegee biradical. researchgate.netwhiterose.ac.ukacs.org

For this compound, the cleavage of the double bond at the 3-position would result in the formation of two sets of initial products:

Propanal and a methyl-substituted Criegee intermediate ([CH₃(C=O)OO]•).

A methyl ester carbonyl (methyl 3-oxopropanoate) and a propyl Criegee intermediate ([CH₃CH₂CHOO]•).

These highly reactive Criegee intermediates are central to subsequent atmospheric chemistry. youtube.comacs.org They can undergo unimolecular decay, which can be a significant source of hydroxyl (OH) radicals in the atmosphere, or they can be stabilized through collisions. youtube.comresearchgate.net Stabilized Criegee intermediates (sCIs) can then react bimolecularly with other atmospheric species like water, SO₂, and NO₂, contributing to the formation of secondary organic aerosols (SOA) and other atmospheric pollutants. youtube.comacs.org For instance, the reaction of CIs with water can lead to the formation of hydroperoxides, which can further decompose into acids and other oxygenated compounds. researchgate.netacs.org The ozonolysis of the related compound, cis-3-hexenyl acetate (B1210297), is known to produce propanal and 3-oxopropyl acetate as primary carbonyls. organic-chemistry.orgnih.gov

Influence of Atmospheric Oxidants (e.g., Ozone, Hydroxyl Radicals) on Degradation Kinetics

The atmospheric lifetime of this compound is determined by the rates of its reactions with key atmospheric oxidants, principally the hydroxyl radical (OH) during the day and ozone (O₃) both day and night. youtube.comnih.gov

Interactive Data Table: Atmospheric Reaction Rate Coefficients and Lifetimes for this compound and Related Compounds

CompoundOxidantRate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ)Reference
This compound (estimated) OH5.80 × 10⁻¹¹~2.2 hours thegoodscentscompany.com
This compound (estimated) O₃1.30 × 10⁻¹⁶~2.1 hours thegoodscentscompany.com
cis-3-Hexenyl cis-3-hexenoateOH(1.06 ± 0.14) × 10⁻¹⁰- researchgate.net
cis-3-Hexenyl cis-3-hexenoateO₃(2.25 ± 0.25) × 10⁻¹⁶- nih.govnih.gov
cis-3-Hexenyl acetateOH(4.19 ± 0.38) × 10⁻¹¹-
cis-3-Hexenyl acetateO₃(5.5 ± 0.6) × 10⁻¹⁷- nih.govnih.gov
(Z)-3-HexenalOH(6.9 ± 0.9) × 10⁻¹¹- osti.gov
(Z)-3-HexenalO₃(3.5 ± 0.2) × 10⁻¹⁷- osti.gov

Note: Lifetimes are calculated based on average global concentrations of oxidants ([OH] = 1.5 x 10⁶ molecules/cm³ for a 12-hour day; [O₃] = 7 x 10¹¹ molecules/cm³).

Natural Occurrence, Biosynthesis, and Biogenic Emission Profiles

Endogenous Production in Plant Metabolomes

Methyl (Z)-3-hexenoate is a naturally occurring fatty acid methyl ester found in various plants. nih.govhmdb.ca It contributes to the characteristic aroma of many fruits and leaves.

Identification and Quantification in Specific Plant Species

This compound has been identified and quantified in several plant species, highlighting its role in their volatile profiles.

Lycopersicon esculentum (Tomato): While a broad range of volatile compounds are present in tomatoes, specific quantification of this compound is an area of ongoing research. mdpi.comresearchgate.net The volatile profile of tomatoes is complex, with over 400 identified compounds, and the concentration of individual components like this compound can be influenced by genetic factors, as well as pre and postharvest conditions. mdpi.com

Nicotiana tabacum (Tobacco): this compound has been reported as a constituent of Nicotiana tabacum. nih.gov

Capsicum annuum (Pepper): Various studies on the volatile compounds of Capsicum annuum have identified numerous esters, aldehydes, and alcohols. researchgate.netresearchgate.netneist.res.inrsc.orgakjournals.com While a wide array of hexenyl esters are noted, the specific presence and concentration of this compound can vary depending on the cultivar and conditions such as nitrogen levels and fermentation processes. researchgate.netrsc.org For instance, in some fermented red peppers, methyl esters were detected, indicating their formation during processing. rsc.org

Table 1: Reported Occurrence of this compound and Related Compounds in Selected Plants

Plant SpeciesCompoundConcentration/PresenceReference
Lycopersicon esculentumGeneral VolatilesOver 400 volatile compounds identified. mdpi.com
Nicotiana tabacumThis compoundReported as present. nih.gov
Capsicum annuumHexenyl estersPresent, variable by cultivar and conditions. researchgate.netrsc.org
Guava FruitThis compoundUp to 0.25 mg/kg. flavscents.com
Pineapple FruitThis compoundPresent. flavscents.com

Role as a Constituent of Green Leaf Volatiles (GLVs) in Plant Emissions

This compound is considered a part of the Green Leaf Volatiles (GLVs) group. researchgate.netmdpi.com GLVs are C6 compounds, including aldehydes, alcohols, and esters, that are rapidly released by plants in response to mechanical damage or herbivore attacks. researchgate.netmdpi.commdpi.com These compounds are responsible for the characteristic "green" odor of freshly cut grass and play crucial roles in plant defense, such as warning neighboring plants or attracting natural enemies of herbivores. researchgate.netmdpi.com The emission of GLVs like (Z)-3-hexenyl acetate (B1210297), a closely related compound, is known to be induced by wounding. mdpi.com

Biosynthetic Pathways and Enzymatic Precursors

The biosynthesis of this compound is intrinsically linked to the lipoxygenase (LOX) pathway, a major metabolic route for the production of fatty acid-derived volatiles in plants. researchgate.netfrontiersin.org

This pathway starts with the oxygenation of polyunsaturated fatty acids like linolenic acid by lipoxygenase (LOX) enzymes. frontiersin.orgresearchgate.net This step forms 13-hydroperoxides, which are then cleaved by hydroperoxide lyase (HPL) to produce C6 aldehydes, such as (Z)-3-hexenal. researchgate.netresearchgate.net This aldehyde can then be reduced to the corresponding alcohol, (Z)-3-hexenol, by alcohol dehydrogenase (ADH). frontiersin.org The final step in the formation of volatile esters like this compound involves the esterification of the alcohol precursor. frontiersin.orgnih.gov In some cases, the biosynthesis can proceed through different intermediates. For example, in Achyranthes bidentata, methyl (E)-2-hexenoate is produced from (Z)-2-hexenol via (Z)-2-hexenal, suggesting specific pathways can exist in different plant species. nih.govsigmaaldrich.com

Microbial and Enzymatic Biogenesis in Food Systems and Other Biological Matrices

The production of esters, including methyl hexanoate (B1226103), is a known aspect of microbial metabolism, particularly in fermentation processes. Microorganisms such as fungi, yeasts, and bacteria can produce a wide variety of aroma compounds. srce.hrmdpi.com For instance, fungi like Ceratocystis moniliformis are known to produce various acetate esters. srce.hr Lactic acid bacteria are also capable of synthesizing ethyl and methyl esters of short-chain fatty acids, contributing to the flavor profiles of fermented foods like cheese. srce.hr

During the fermentation of Jerusalem artichoke juice, a decrease in the concentration of (E)-methyl 3-hexenoate was observed, indicating that microbial metabolic pathways can also lead to the transformation of this compound. mdpi.com The enzymatic synthesis of methyl esters has also been demonstrated. For example, crude enzyme extracts from snake fruit have shown the ability to synthesize methyl esters from their corresponding acyl-CoA precursors and methanol (B129727). researchgate.net This highlights the potential for both microbial and enzymatic processes to contribute to the presence of this compound in various biological systems, including foods.

Advanced Analytical Methodologies for Characterization and Detection of Methyl Z 3 Hexenoate

Chromatographic and Hyphenated Techniques for Complex Mixture Analysis

The analysis of methyl (Z)-3-hexenoate within intricate biological or environmental matrices necessitates the use of sophisticated analytical techniques capable of high-resolution separation and sensitive detection. Chromatographic methods, particularly when coupled with mass spectrometry, provide the requisite selectivity and sensitivity for the unambiguous identification and quantification of this volatile ester among a multitude of other compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolomics and VOC Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in the fields of metabolomics and the profiling of volatile organic compounds (VOCs) due to its high chromatographic resolution and the structural information provided by mass spectrometry. In the context of analyzing this compound, GC-MS allows for its separation from a complex mixture of other volatile and semi-volatile metabolites. mdpi.comnih.gov The compound is first separated from other components in the sample based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the eluted molecules are ionized, typically by electron impact (EI), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint for identification. nih.govmdpi.com

In metabolomics studies, GC-MS can identify and quantify hundreds of small molecules, including esters like this compound, in biological samples such as plasma, urine, or plant extracts. nih.govnih.gov This is often achieved after a derivatization step to increase the volatility of less volatile metabolites, although for inherently volatile compounds like this compound, this may not be necessary. nih.gov The identification of this compound is confirmed by comparing its retention time and mass spectrum with those of a pure standard or with entries in a spectral library. fmach.it

The profiling of VOCs, for instance in food science or environmental analysis, heavily relies on GC-MS. lawdata.com.twmdpi.com this compound, being a volatile ester with a characteristic fruity aroma, can be a key marker in the flavor and fragrance profile of various products. GC-MS can effectively profile the entire volatilome of a sample, providing a comprehensive chemical snapshot that includes this compound. nih.gov

Below is an illustrative data table showing typical GC-MS data that could be obtained in a VOC profiling study involving this compound and related compounds.

Compound NameRetention Time (min)Key Mass Fragments (m/z)
This compound8.5255, 67, 81, 96, 128
Methyl hexanoate (B1226103)8.2174, 87, 101, 130
(Z)-3-Hexen-1-ol7.9541, 55, 67, 82, 100
Hexanal6.4344, 56, 72, 82, 100

Headspace Solid Phase Microextraction (HS-SPME) Coupled with GC-MS for Volatile Analysis

Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the extraction of volatile and semi-volatile organic compounds from various matrices prior to GC-MS analysis. mdpi.comscielo.brmdpi.com This method is particularly well-suited for the analysis of this compound in complex samples like food, beverages, and biological tissues. mdpi.com

The HS-SPME process involves exposing a fused silica (B1680970) fiber coated with a specific stationary phase to the headspace (the gas phase above the sample) of a sealed vial containing the sample. mdpi.com The volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the adsorbed compounds are thermally desorbed and transferred to the GC column for separation and analysis by MS. semanticscholar.org

The choice of fiber coating is critical for the selective and efficient extraction of target analytes. For a relatively polar ester like this compound, a fiber with a polar or mixed-polarity coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often preferred as it can effectively adsorb a wide range of volatile compounds. mdpi.com

HS-SPME-GC-MS offers several advantages for the analysis of this compound:

High Sensitivity: It can pre-concentrate analytes, leading to low detection limits.

Minimal Sample Preparation: It reduces the need for solvent extraction and sample manipulation, minimizing the risk of contamination and analyte loss.

Versatility: It can be applied to a wide range of solid, liquid, and gaseous samples.

The following table demonstrates the effect of different SPME fiber coatings on the extraction efficiency of this compound from a model aqueous solution.

SPME Fiber CoatingExtraction Efficiency (Peak Area)
Polydimethylsiloxane (PDMS)1.2 x 10^5
Polyacrylate (PA)3.5 x 10^5
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)8.9 x 10^5

Multidimensional Gas Chromatography Approaches for Enhanced Separation

For exceptionally complex mixtures where co-elution may occur even with high-resolution capillary columns in conventional one-dimensional GC, multidimensional gas chromatography (MDGC) offers a significant increase in separation power. monash.edu This is particularly relevant for the analysis of isomers or compounds with very similar chemical properties to this compound that may be present in natural extracts or flavor compositions.

The most common form of MDGC is comprehensive two-dimensional gas chromatography (GC×GC). In a GC×GC system, two columns with different stationary phase selectivities are coupled in series via a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then re-injects them as sharp pulses onto the second, shorter column for a rapid secondary separation. The result is a two-dimensional chromatogram with significantly enhanced peak capacity and resolution. nih.gov

Heart-cutting MDGC is another approach where only specific, pre-selected portions (heart-cuts) of the effluent from the first column are transferred to a second column for further separation. unige.ch This is useful for targeted analysis of specific compounds in a complex matrix, allowing for the isolation of the target analyte from interfering matrix components. unige.ch For instance, if another isomeric hexenoate ester co-elutes with this compound on a standard non-polar column, a heart-cutting MDGC system could transfer this specific fraction to a second, more polar column to achieve baseline separation. unige.ch

The enhanced separation capabilities of MDGC are crucial for:

Resolving isomeric compounds, such as cis/trans isomers or positional isomers of hexenoate esters.

Separating target analytes from complex matrix interferences, leading to more accurate quantification.

Providing structured two-dimensional chromatograms that can reveal patterns within the sample composition.

High-Performance Liquid Chromatography (HPLC) Methodologies for Ester Analysis

While GC is the predominant technique for analyzing volatile esters like this compound, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for the analysis of fatty acid methyl esters (FAMEs) in general. scielo.brcerealsgrains.org HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of esters, reversed-phase HPLC is commonly used. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Less polar compounds, such as this compound, will have a stronger affinity for the stationary phase and thus will be retained longer on the column.

Detection in HPLC for esters like this compound, which lack a strong chromophore, can be challenging. A UV detector set at a low wavelength (around 205 nm) can be used, as the ester functional group exhibits some absorbance in this region. scielo.brresearchgate.net However, this approach may lack the sensitivity and selectivity of mass spectrometric detection. Coupling HPLC with a mass spectrometer (HPLC-MS) can overcome this limitation, providing both high sensitivity and structural information. nih.gov

A typical HPLC method for the analysis of short-chain fatty acid methyl esters is summarized in the table below.

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 205 nm
Injection Volume 10 µL

Advanced Spectroscopic Methods for Structural Elucidation and Conformational Studies

Spectroscopic techniques are indispensable for the definitive structural elucidation of organic molecules. For this compound, these methods provide detailed information about its atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is particularly crucial for the unambiguous assignment of stereochemistry, such as the (Z)-configuration of the double bond in this compound.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. The coupling constants (J-values) between vicinal protons on the double bond are diagnostic of its configuration. For a (Z)-isomer (cis), the coupling constant is typically in the range of 7-12 Hz, whereas for an (E)-isomer (trans), it is larger, usually 12-18 Hz.

¹³C NMR spectroscopy provides information about the chemical environment of each carbon atom in the molecule. The chemical shifts of the carbon atoms in and adjacent to the double bond are also influenced by the stereochemistry.

The table below presents the expected ¹H and ¹³C NMR chemical shifts for this compound. The data for ¹³C NMR is based on available information in public chemical databases. nih.gov

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C1 (-C OOCH₃)-173.5
C2 (-C H₂COOCH₃)~3.1 (t)34.2
C3 (-CH=C H-)~5.6 (m)123.4
C4 (-C H=CH-)~5.4 (m)134.8
C5 (-C H₂CH₃)~2.0 (p)20.6
C6 (-CH₂C H₃)~0.9 (t)14.1
OCH₃~3.7 (s)51.5

Note: (s) singlet, (t) triplet, (p) pentet, (m) multiplet. The exact chemical shifts and multiplicities can vary depending on the solvent and instrument used.

By analyzing the coupling constants in the ¹H NMR spectrum and comparing the chemical shifts in both ¹H and ¹³C NMR spectra with established data, the (Z)-stereochemistry of the double bond in this compound can be unequivocally confirmed.

Microwave Spectroscopy for Gas-Phase Structure and Conformational Analysis

Microwave spectroscopy is a powerful technique for the high-resolution determination of the gas-phase structure of molecules and for the analysis of their conformational landscape. This method provides precise rotational constants which are directly related to the molecule's moments of inertia, allowing for an unambiguous structural determination. While a dedicated microwave spectroscopy study solely on this compound is not available in the reviewed literature, extensive research on the closely related saturated analogue, methyl hexanoate, provides significant insight into the methodologies and the type of structural information that can be obtained.

A study combining molecular jet Fourier-transform microwave spectroscopy and quantum chemistry was conducted on methyl hexanoate, CH3-O-(C=O)-C5H11, in the frequency range of 3 to 23 GHz. mdpi.combioone.org This investigation led to the identification and characterization of two distinct conformers in the gas phase. One conformer was determined to have Cs symmetry, while the other possesses C1 symmetry, where the γ-carbon of the hexyl chain is in a gauche position relative to the carbonyl bond. mdpi.combioone.org

A key feature observed in the microwave spectrum of methyl hexanoate was the splitting of all rotational lines into doublets. mdpi.combioone.org This splitting is a direct consequence of the internal rotation of the methoxy (B1213986) methyl group (CH3-O). From these splittings, the torsional barriers for this internal rotation were precisely determined to be 417 cm⁻¹ and 415 cm⁻¹, for the two conformers respectively. mdpi.combioone.orgacs.org

The experimentally determined rotational constants were compared with those obtained from geometry optimizations at various levels of theory. mdpi.combioone.org This comparison confirmed the "soft degree of freedom" of the (C=O)-C bond, a characteristic also observed in shorter-chain methyl alkynoates like methyl butyrate (B1204436) and methyl valerate. bioone.orgacs.org Furthermore, a comparison of the barriers to methyl internal rotation in methyl hexanoate with other molecules in the CH3-O-(C=O)-R series revealed that while the barrier height is relatively constant at approximately 420 cm⁻¹, it tends to decrease in molecules with a longer R group. bioone.orgacs.org

These findings on methyl hexanoate illustrate the detailed structural and conformational information that can be elucidated using microwave spectroscopy. A similar investigation on this compound would be expected to reveal the influence of the double bond on the conformational preferences and the barrier to internal rotation of the methoxy group.

Bioanalytical and Chemo-Sensory Detection Systems

Electroantennography (EAG) and Electrophysiological Recordings for Biological Activity Assessment

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile chemical stimuli. It is a valuable tool for assessing the biological activity of compounds like this compound by determining which substances can be detected by an insect's olfactory system. The process involves placing electrodes on an insect's antenna and recording the change in electrical potential (depolarization) that occurs when an odorant is introduced into a stream of air flowing over the antenna. pnas.org

While specific EAG studies focusing exclusively on this compound are not prominent in the literature, research on structurally similar compounds and in the broader context of insect chemical ecology provides a clear framework for its potential biological activity. For instance, in studies of the European cherry fruit fly, Rhagoletis cerasi, various volatile organic compounds from its host plant, sour cherry, were tested using gas chromatography coupled with electroantennographic detection (GC-EAD). mdpi.com This technique separates the volatile compounds before they are presented to the insect antenna, allowing for the identification of specific EAG-active compounds. In one such study, 14 EAG-active compounds were identified from the headspace of sour cherry fruit. mdpi.com

Similarly, in studies of the codling moth, Cydia pomonella, a major pest of apple orchards, EAG assays were performed with synthetic compounds identified from apple tree volatiles. bioone.org The mean EAG responses, after subtracting the response to the hexane (B92381) solvent, ranged from 0.3 to 5.6 mV, depending on the compound and the sex of the insect. bioone.org This demonstrates the varying sensitivity of insect antennae to different volatile compounds.

The biological relevance of EAG-active compounds is often further investigated through behavioral assays. For example, EAG-active compounds identified from sour cherry were tested in a Y-tube olfactometer to determine if they attracted or repelled R. cerasi females. mdpi.com This two-choice behavioral assay allows researchers to correlate the electrophysiological response with a behavioral outcome.

Given that this compound is a known fragrance ingredient with a fruity and floral aroma, it is plausible that it would elicit EAG responses in insects that are attracted to fruits and flowers. nih.govthegoodscentscompany.com The methodology of EAG and subsequent behavioral assays would be the primary approach to assess its biological activity as a potential attractant or repellent for various insect species.

Chemosensory Protein (CSP) Binding Assays for Ligand-Protein Interactions

Chemosensory proteins (CSPs) are small, soluble proteins found in the sensillum lymph of insect chemosensory organs. plos.orgwikipedia.org They are believed to play a crucial role in olfaction by binding to hydrophobic odorant molecules and transporting them to the olfactory receptors on the dendritic membrane of sensory neurons. nih.gov Ligand-protein binding assays are employed to investigate the interaction between CSPs and potential odorants, providing insights into the molecular basis of olfaction.

A common method for studying these interactions is the fluorescence competitive binding assay. In this assay, a fluorescent probe, such as N-phenyl-1-naphthylamine (1-NPN), is used, which binds to the hydrophobic pocket of the CSP and emits a strong fluorescence signal. When a potential ligand is introduced, it competes with the fluorescent probe for the binding site. If the ligand binds to the CSP, it displaces the fluorescent probe, leading to a decrease in the fluorescence intensity. The binding affinity of the ligand is then determined by measuring the concentration of the ligand required to displace 50% of the fluorescent probe (the IC50 value), from which the dissociation constant (Ki) can be calculated.

While direct binding assays of this compound with a specific CSP have not been detailed, studies on closely related compounds provide a strong indication of the potential for such interactions. For example, the binding properties of a chemosensory protein from the bean bug Riptortus pedestris, RpedCSP12, were investigated with various ligands. acs.org This study found that RpedCSP12 could bind to the aggregation pheromone (E)-2-hexenyl (Z)-3-hexenoate. acs.org This demonstrates that a protein in the CSP family can bind to a molecule with a very similar structure to this compound.

The binding affinity of CSPs for their ligands can be influenced by environmental factors such as pH. In the study of RpedCSP21 from Riptortus pedestris, the binding affinities for six different ligands were determined at a pH of 7.4, with Ki values ranging from 14.85 ± 3.87 μM to 29.67 ± 4.83 μM. acs.org However, at acidic (pH 5.0) and alkaline (pH 9.0) conditions, no binding was observed, indicating that the binding is pH-dependent. acs.org

These studies highlight the utility of CSP binding assays in elucidating the specific interactions between odorants and the initial components of the olfactory system. Such assays would be instrumental in identifying the specific CSPs that may be responsible for the detection of this compound in various insect species.

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Identification

Gas chromatography-olfactometry (GC-O) is a specialized analytical technique that combines the separation capabilities of gas chromatography with human sensory perception. wikipedia.org In a GC-O system, the effluent from the gas chromatography column is split, with a portion going to a conventional detector (such as a mass spectrometer or a flame ionization detector) and the other portion being directed to a heated sniffing port. wikipedia.org A trained human assessor, or a panel of assessors, sniffs the effluent from the sniffing port and provides a description of the odor and its intensity as the separated compounds elute from the column. This allows for the direct correlation of a specific chemical compound with its characteristic aroma.

GC-O is a powerful tool for identifying the key aroma-active compounds in a complex mixture, as it is not limited by the concentration of a compound but rather by its odor threshold and potency. wikipedia.org Several methods have been developed to quantify the sensory significance of the odorants detected by GC-O, including detection frequency, dilution to threshold (e.g., Aroma Extract Dilution Analysis - AEDA), and direct intensity measurement. nih.gov

This compound is described as having a fruity and floral aroma. nih.govthegoodscentscompany.com While specific GC-O studies focusing on the characterization of pure this compound are not detailed in the literature, its presence and contribution to the aroma of various natural products, such as fruits, would be effectively identified and characterized using GC-O. For example, GC-O has been extensively used to identify the key aroma compounds in fruits like guava and banana, which contain a complex mixture of esters, alcohols, and other volatile compounds. nih.gov In such studies, a compound like this compound, if present and above its odor threshold, would be detected by the human assessor at the sniffing port, and its aroma character would be described.

Computational Chemistry and Molecular Modeling in Methyl Z 3 Hexenoate Research

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations offer a fundamental understanding of the electronic properties and reactivity of methyl (Z)-3-hexenoate. These methods are crucial for elucidating reaction mechanisms and predicting the outcomes of chemical transformations. In the context of combustion, for instance, quantum chemistry calculations are integral to refining kinetic models. researchgate.netlu.se

Conformational Analysis and Energy Landscapes of Methyl Hexenoates

The flexibility of the hexenoate chain and the rotation around single bonds give rise to multiple conformers for methyl hexenoates. Conformational analysis, a key application of quantum chemistry, helps identify the most stable three-dimensional arrangements of the molecule and the energy barriers separating them. nih.gov The study of these energy landscapes is essential for understanding how the molecule's shape influences its physical properties and reactivity. nih.govnih.gov For methyl hexanoate (B1226103), a related saturated ester, two primary conformers, one with Cs symmetry and another with C1 symmetry, have been identified through a combination of microwave spectroscopy and quantum chemistry calculations. nih.govdntb.gov.ua These studies reveal a soft degree of freedom around the (C=O)-C bond, a feature also observed in shorter methyl alkynoates. dntb.gov.ua

The relative energies of different conformers, such as staggered and eclipsed forms, dictate the molecule's preferred shapes. maricopa.edulibretexts.org The anti-conformation, where bulky groups are farthest apart, is typically the most stable, while eclipsed conformations experience torsional and steric strain, leading to higher energies. maricopa.educhemistrysteps.com The energy differences between these conformers, though often small, can have significant implications for reaction dynamics and spectroscopic properties. nih.gov

Transition State Theory and Reaction Pathway Energetics for Chemical Reactions

Transition state theory is a cornerstone for calculating the rates of chemical reactions. acs.orgresearchgate.net By computing the potential energy surface for a reaction, researchers can identify the transition state, which represents the highest energy point along the reaction coordinate. The energy of this transition state, or the activation energy, is a critical parameter in determining the reaction rate. nih.gov

In the context of this compound and related esters, quantum mechanical calculations are used to determine the energetics of various reaction pathways, including hydrogen abstraction, addition, isomerization, and β-scission reactions. polyu.edu.hk For example, the activation energies for the decomposition of oxygenated radicals involved in the oxidation of methyl esters have been calculated using high-level theories like CBS-QB3. nih.gov These calculations are essential for developing detailed chemical kinetic models that can accurately predict combustion behavior. researchgate.netosti.gov The presence of a double bond in this compound introduces additional complexity, influencing the reaction pathways and their energetics compared to its saturated counterpart, methyl hexanoate. osti.govumich.edu

Molecular Dynamics Simulations for System Behavior Prediction

Molecular dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can predict macroscopic properties from the underlying microscopic interactions. heatenergist.org These simulations are particularly valuable for understanding the behavior of this compound in complex environments, such as in fuel blends or biological systems. heatenergist.orgyoutube.com

MD simulations have been widely used to investigate the thermophysical properties of fuels and their surrogates, including density, viscosity, and diffusion coefficients. heatenergist.orgacs.org For instance, simulations can elucidate how the structure and interactions of methyl hexanoate, a surrogate for biodiesel components, influence the properties of fuel mixtures. heatenergist.org The accuracy of these simulations depends heavily on the quality of the force fields used to describe the interactions between atoms. heatenergist.org

Molecular Docking Simulations for Ligand-Protein Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). youtube.comyoutube.com This method is instrumental in drug discovery and in understanding the interactions of small molecules like this compound with biological targets. nih.gov

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them. youtube.com While docking can provide valuable insights into the binding mode, it is often complemented by more rigorous methods like molecular dynamics simulations to refine the binding pose and estimate the binding affinity more accurately. nih.gov MD simulations can account for the flexibility of both the protein and the ligand, providing a more dynamic and realistic picture of the binding event. nih.govnih.gov

Development and Validation of Comprehensive Chemical Kinetic Mechanisms

The development of detailed and accurate chemical kinetic mechanisms is crucial for simulating the complex chemical processes that occur during the combustion of fuels like this compound. researchgate.netosti.gov These mechanisms consist of a large set of elementary reactions with their corresponding rate constants.

Emerging Research Applications and Future Directions for Methyl Z 3 Hexenoate

Biotechnological and Agricultural Applications

As a member of the green leaf volatiles (GLVs) family, methyl (Z)-3-hexenoate is part of a group of compounds released by plants, often in response to mechanical damage or herbivory. wikipedia.org These compounds are at the forefront of research into developing more sustainable agricultural technologies.

The aroma of fruits, vegetables, and flowers is a complex blend of volatile organic compounds, with esters like this compound playing a significant role in creating fruity and floral notes. thegoodscentscompany.com Biotechnological strategies are being explored to enhance the aroma profiles of various crops. One approach involves the genetic engineering of metabolic pathways to increase the production of specific aroma compounds. For instance, the biosynthesis of fatty acid derivatives, including methyl hexanoate (B1226103), is influenced by methylation modifications facilitated by methyltransferases. nih.gov Research into the SABATH family of methyltransferases has shown their role in producing fatty acid methyl esters that are key components of floral scents. nih.gov By identifying and manipulating the genes responsible for the production of this compound, it may be possible to create plants with more desirable and intense aromas, thereby increasing their value for the food and fragrance industries.

Plant TraitBiotechnological StrategyKey Genes/EnzymesPotential Outcome
Aroma ProfileMetabolic EngineeringMethyltransferases (e.g., SABATH family)Enhanced fruity and floral notes in crops.
Plant DefenseInduction of defense pathwaysLipoxygenase, Hydroperoxide LyaseIncreased resistance to pests and pathogens.

Green leaf volatiles are crucial signaling molecules in plant defense. nih.gov When attacked by herbivores, plants release GLVs which can act as a deterrent to the pests and also attract natural enemies of the herbivores, such as parasitic wasps. wikipedia.orgmpg.de This "cry for help" is a cornerstone of indirect plant defense. Research has shown that GLVs have the potential to be used in integrated pest management (IPM) strategies. nih.govmdpi.com For example, synthetic GLVs can be dispensed in fields to attract beneficial insects that can help control pest populations, reducing the need for chemical pesticides. mdpi.com Furthermore, fatty acid methyl esters have been investigated as adjuvants to enhance the efficacy of bio-herbicides, demonstrating their potential for broader application in sustainable weed management. researchgate.netcambridge.org

Pest Management StrategyMechanism of ActionTarget Pests/WeedsEnvironmental Benefit
Attracting Natural EnemiesIndirect plant defense signalingHerbivorous insects (e.g., caterpillars)Reduced reliance on synthetic insecticides.
Herbicide AdjuvantEnhanced phytotoxicity of essential oilsCommon lambsquarters, barnyardgrassIncreased efficacy of bio-based herbicides. researchgate.net

Advanced Studies in Environmental Chemistry and Atmospheric Impact

As a biogenic volatile organic compound (BVOC), this compound is released into the atmosphere from vegetation. Once in the atmosphere, it can react with oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate radicals (NO₃). The ozonolysis of unsaturated esters like this compound is of particular interest as it leads to the formation of secondary organic aerosols (SOAs), which can impact air quality and climate. nih.gov The reaction of ozone with the double bond in this compound leads to the formation of a primary ozonide, which then decomposes into a Criegee intermediate and carbonyl compounds. nih.govmasterorganicchemistry.com These products can then undergo further reactions in the atmosphere. Studies on the ozonolysis of similar cis-3-hexenyl esters have determined reaction rate coefficients, providing insight into their atmospheric lifetimes. nih.gov Understanding the atmospheric chemistry of this compound is crucial for accurately modeling air quality and the climatic effects of biogenic emissions.

Atmospheric ReactantReaction TypeKey ProductsEnvironmental Significance
Ozone (O₃)OzonolysisCarbonyls, Criegee IntermediatesFormation of Secondary Organic Aerosols (SOAs). nih.gov
Hydroxyl Radical (•OH)Oxidation-Contribution to photochemical smog.
Nitrate Radical (NO₃)Oxidation-Nighttime atmospheric chemistry.

Design and Synthesis of Bioactive Analogues with Targeted Functions

The chemical structure of this compound, particularly its unsaturated ester functional group, makes it a valuable starting point for the synthesis of novel bioactive compounds. nih.gov The synthesis of analogues of natural products is a common strategy in drug discovery and the development of new agrochemicals. For instance, the modification of unsaturated esters can lead to the creation of compounds with enhanced biological activity, such as antimicrobial or anti-inflammatory properties. mdpi.com The double bond in the molecule offers a site for various chemical transformations, allowing for the introduction of different functional groups to create a library of new compounds. nih.gov These analogues can then be screened for a range of biological activities, potentially leading to the discovery of new pharmaceuticals or more effective and targeted crop protection agents.

Identification of Unexplored Academic Research Avenues for this compound

While research into this compound and related GLVs has provided valuable insights, many areas remain to be explored. A deeper understanding of the specific receptors and signaling pathways that are activated by this compound in both plants and insects would be highly beneficial. This could lead to the development of more targeted and effective pest control strategies. In the field of environmental chemistry, while the initial ozonolysis reaction is understood in principle, the subsequent atmospheric fate of the resulting Criegee intermediates and other products is less clear. Further research is needed to fully elucidate the complete atmospheric degradation mechanism of this compound. Additionally, the full potential of this compound as a scaffold for the synthesis of bioactive analogues is yet to be realized. A systematic exploration of its chemical space could yield novel compounds with a wide range of applications. Finally, investigating the role of this compound in plant responses to abiotic stresses such as drought and temperature extremes could open up new avenues for developing climate-resilient crops. mdpi.com

Q & A

Q. How can researchers reliably determine the purity and structural identity of methyl (Z)-3-hexenoate in synthetic or natural samples?

  • Methodology : Combine gas chromatography (GC) with mass spectrometry (MS) to confirm retention indices and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, is critical for verifying stereochemistry and functional groups. For example, characteristic signals for the (Z)-configured double bond (δ ~5.3–5.6 ppm in 1H^1H-NMR) and ester carbonyl (δ ~170 ppm in 13C^{13}C-NMR) can distinguish it from (E)-isomers .
  • Data Interpretation : Cross-reference experimental spectra with databases like NIST or PubChem, ensuring alignment with reported CAS 61444-38-0 .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., plant volatiles or food products)?

  • Methodology : Use dynamic headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to isolate and quantify trace volatiles. Calibrate with internal standards (e.g., deuterated analogs) to account for matrix effects .
  • Experimental Design : Optimize fiber type (e.g., PDMS/DVB for non-polar compounds), extraction time, and temperature to maximize recovery. For fruit volatiles, validate against known concentrations in soursop or pineapple matrices .

Q. How do environmental conditions (e.g., temperature, light) influence the stability of this compound during storage?

  • Methodology : Conduct accelerated stability studies under controlled conditions. Monitor degradation via GC-FID and track isomerization using chiral columns. Stabilizers like antioxidants (e.g., BHT) can be tested to inhibit oxidation .
  • Data Analysis : Apply Arrhenius kinetics to predict shelf life under varying temperatures. Compare degradation products (e.g., hexenoic acid) via MS libraries .

Advanced Research Questions

Q. What experimental and computational approaches resolve contradictions in reported autoignition properties of this compound?

  • Methodology : Perform rapid compression facility (RCF) experiments to measure ignition delay times (IDTs) at 884–1085 K and 10.5 atm. Validate against a detailed reaction mechanism incorporating pressure-dependent kinetics .
  • Model Validation : Compare simulated IDTs (τ = 1.4 × 106^{-6} exp[30,100/(RT)]) with experimental data. Discrepancies may arise from incomplete pathways for alkoxy radical isomerization; refine mechanisms using quantum chemistry calculations (e.g., DFT) .

Q. How does this compound function as a semiochemical in insect behavior, and what experimental designs optimize its bioactivity assessment?

  • Methodology : Synthesize high-purity compound via acid-catalyzed esterification (e.g., (Z)-3-hexenoic acid + methanol + H2_2SO4_4) . Test electrophysiological responses using gas chromatography-electroantennography (GC-EAD) and Y-tube olfactometry with dose-response curves (1 ng–100 µg) .
  • Field Trials : Deploy synthetic lures in traps with co-attractants (e.g., myristyl isobutyrate). Use factorial designs to evaluate synergistic effects and environmental variability (e.g., humidity, competing volatiles) .

Q. What strategies reconcile conflicting reports on this compound’s role in fruit aroma profiles across ripening stages?

  • Methodology : Conduct longitudinal HS-SPME-GC-MS analyses of fruits (e.g., pineapple, soursop) at multiple ripening stages. Normalize data to internal standards and account for enzymatic activity (e.g., lipoxygenase) that alters ester production .
  • Statistical Analysis : Apply multivariate analysis (PCA, PLS-DA) to identify key volatiles. Discrepancies may arise from cultivar differences or post-harvest processing; validate with controlled storage trials .

Data Contradiction and Synthesis Challenges

Q. Why do NMR and MS datasets for this compound vary across studies, and how can researchers standardize reporting?

  • Root Causes : Variations in solvent purity, spectrometer calibration, or isomer contamination. For example, (E)-isomers may co-elute in GC if columns lack sufficient polarity .
  • Best Practices : Report detailed experimental conditions (e.g., NMR solvent, MS ionization mode). Use certified reference materials and interlaboratory comparisons to harmonize data .

Q. How can synthetic routes to this compound be optimized to minimize (E)-isomer byproducts?

  • Methodology : Explore stereoselective catalysts (e.g., lipases or transition-metal complexes) for esterification. Monitor reaction progress via inline FTIR to detect intermediate tautomers .
  • Quality Control : Purify via fractional distillation or preparative GC. Confirm stereochemical purity using chiral columns or NOE NMR experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.